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Glasdegib: Pharmacology & Clinical Application

The table below summarizes the core information on Glasdegib's use, mechanism, and key clinical trial

results.
Aspect Details
Indication Newly diagnosed Acute Myeloid Leukemia (AML) in adults =75 years or with
comorbidities precluding intensive induction chemotherapy [1] [2].
Approved In combination with Low-Dose Cytarabine (LDAC) [1] [3].
Regimen
Mechanism of Potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. It binds to
Action and inhibits the Smoothened (SMO) transmembrane protein [1] [2] [4].
Role in AML The Hh pathway is implicated in leukemic stem cell survival. Inhibition

chemosensitizes cells and reduces resistance [1] [3].

| Key Efficacy Data (vs LDAC) | Overall Survival (OS): 8.3 months vs 4.9 months (Hazard Ratio, 0.51)
[1]. Overall Response Rate (ORR) in AML: 26.9% vs 5.4% [1]. | | Phase 3 Trial Outcome | The
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subsequent Phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint. Adding Glasdegib to

intensive or non-intensive chemotherapy (azacitidine) did not significantly improve OS versus placebo [5]. |

Pharmacokinetics & Dosing

For your experimental designs, the following pharmacokinetic and dosing data is essential.

Parameter Details
Recommended 100 mg orally once daily continuously, in combination with LDAC (20 mg
Dosage subcutaneously twice daily, days 1-10 of a 28-day cycle) [1] [3].

Dose Modification For Grade 3+ adverse events, interrupt and restart at a reduced dose of 50 mg
daily upon improvement [1].

Bioavailability ~77% in fasted state [1].

Half-life ~17.4 hours; steady state reached after 8 days [1] [2].

Protein Binding High (91%) [2].

Metabolism Primarily by CYP3A4, with minor contributions from CYP2C8 and UGT1A9 [2].
Route of Feces (42%) and urine (49%) [2].

Elimination

Troubleshooting Common Experimental & Clinical
Challenges

This FAQ section addresses specific issues you might encounter in research and development.
Q1: What are the critical drug-drug interactions to manage in preclinical and clinical studies?

Managing drug interactions is crucial for patient safety and trial integrity. Key considerations are outlined in

the table below.
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Interacting Drug Class Effect on Glasdegib Recommendation

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) | Increase Glasdegib plasma
concentration, raising the risk of adverse reactions and QTc prolongation [6]. | Consider alternative therapies.
If co-administration is necessary, monitor patients closely for toxicity [6]. | | Strong/Moderate CYP3A4
Inducers (e.g., Rifampin, Carbamazepine) | Decrease Glasdegib plasma concentration, potentially reducing
efficacy [6]. | Avoid concomitant use. If a moderate inducer must be used, increase the Glasdegib dose [6]. | |
QTc Prolonging Drugs (e.g., certain antiarrhythmics, antibiotics) | Increased risk of QTc interval
prolongation and ventricular arrhythmias [6]. | Avoid co-administration if possible. If unavoidable,

implement more frequent ECG monitoring [6]. |

Q2: What is the recommended protocol for monitoring and managing QTc prolongation?

e Baseline Assessment: Obtain ECGs and electrolytes in all patients. Exclude individuals with
baseline QTc >470 ms or a history of long QT syndrome from therapy [6].

e Ongoing Monitoring: Monitor ECGs and electrolytes during treatment. Increased frequency is
recommended for patients with heart failure, electrolyte abnormalities, or those on other QTc-
prolonging drugs [1] [6].

e Action Protocol: Interrupt Glasdegib if QTc increases to >500 ms. Permanently discontinue if
QTc prolongation >500 ms recurs or if it occurs with signs/symptoms of life-threatening arrhythmia [6].

Q3: Which adverse events most frequently lead to dose adjustments, and how should they be

managed?

The most common adverse reactions (incidence >20%) are anemia, fatigue, hemorrhage, febrile neutropenia,
musculoskeletal pain, edema, thrombocytopenia, nausea, dyspnea, decreased appetite, dysgeusia, mucositis,

constipation, and rash [6].

For Grade 3 or higher adverse events, the recommended protocol is:

¢ Interrupt both Glasdegib and LDAC until the event improves to Grade <1 [1].

¢ Restart Glasdegib at a reduced dose of 50 mg daily. LDAC can be continued at 20 mg twice daily
or reduced to 10-15 mg twice daily [1].

¢ Permanently discontinue Glasdegib (while potentially continuing LDAC) if the toxicity recurs [1].

Hedgehog Pathway & Experimental Workflow
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The following diagram illustrates the Hedgehog signaling pathway and Glasdegib's mechanism of action,

which is central to its therapeutic effect.
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glasdegib-therapy-in-comorbid-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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